

Structural Elucidation of Methyl 2-(4-formylphenoxy)acetate: A Technical Guide

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Compound of Interest

Compound Name:	Methyl 2-(4-formylphenoxy)acetate
Cat. No.:	B1361890

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **Methyl 2-(4-formylphenoxy)acetate**. Due to the limited availability of direct experimental data for this specific compound, this guide combines established methodologies for analogous compounds with predicted spectroscopic data to offer a robust framework for its synthesis and characterization.

Chemical Structure and Properties

Methyl 2-(4-formylphenoxy)acetate possesses the chemical formula $C_{10}H_{10}O_4$ and a molecular weight of 194.18 g/mol. The structure features a central benzene ring substituted with a formyl group and a methyl acetate group linked via an ether bond.

Property	Value
Molecular Formula	$C_{10}H_{10}O_4$
Molecular Weight	194.18 g/mol
SMILES	<chem>O=C(OC)COC1=CC=C(C=C1)C(=O)C=C1</chem>
InChI Key	TVJPCDPSAWVMHA-UHFFFAOYSA-N

Experimental Protocols

The synthesis of **Methyl 2-(4-formylphenoxy)acetate** can be achieved via a Williamson ether synthesis, a well-established method for forming ethers. The following protocol is adapted from procedures for structurally similar compounds.[\[1\]](#)

Synthesis of Methyl 2-(4-formylphenoxy)acetate

Materials:

- 4-hydroxybenzaldehyde
- Methyl bromoacetate
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 4-hydroxybenzaldehyde (1.0 eq) in dry DMF, add potassium carbonate (2.0 eq).
- Stir the mixture at room temperature for 15 minutes.
- Add methyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
- Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and add ethyl acetate.

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude **Methyl 2-(4-formylphenoxy)acetate** can be purified using flash column chromatography on silica gel.

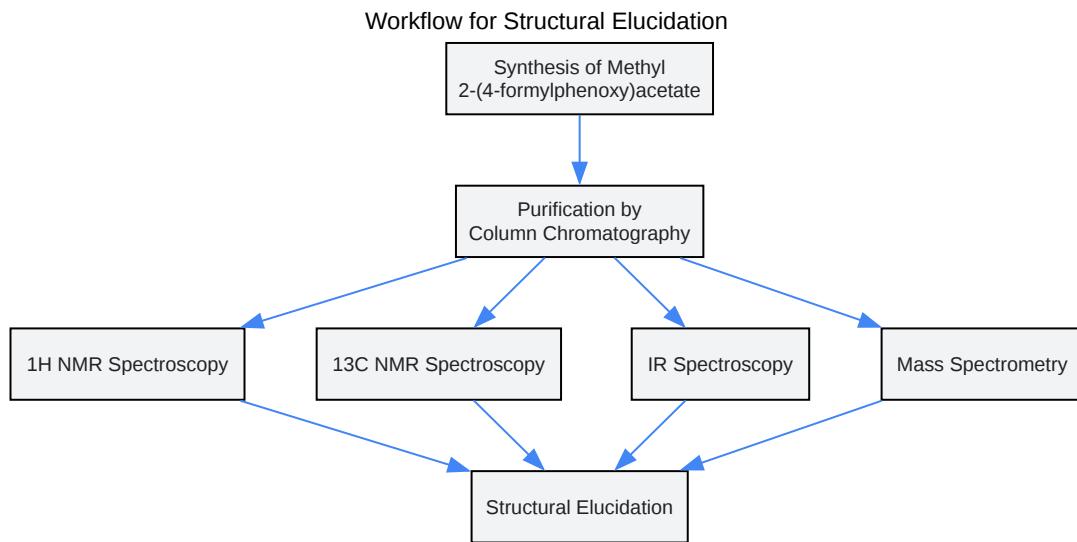
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10:1 hexane:EtOAc).

Procedure:

- Dissolve the crude product in a minimal amount of the eluent.
- Load the solution onto a silica gel column.
- Elute the column with the chosen solvent system.
- Collect fractions and analyze by TLC to identify the pure product.
- Combine the pure fractions and evaporate the solvent to yield purified **Methyl 2-(4-formylphenoxy)acetate**.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the complete structural elucidation of the synthesized compound.



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Workflow for Structural Elucidation

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for **Methyl 2-(4-formylphenoxy)acetate** based on the analysis of structurally related compounds.

Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.9	s	1H	Aldehydic proton (-CHO)
~7.9	d	2H	Aromatic protons (ortho to -CHO)
~7.1	d	2H	Aromatic protons (ortho to -OCH ₂)
~4.7	s	2H	Methylene protons (-OCH ₂ -)
~3.8	s	3H	Methyl protons (-OCH ₃)

Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~191	Aldehydic carbon (-CHO)
~169	Ester carbonyl carbon (-COO-)
~163	Aromatic carbon (-C-O-)
~132	Aromatic carbons (ortho to -CHO)
~131	Aromatic carbon (-C-CHO)
~115	Aromatic carbons (ortho to -OCH ₂)
~65	Methylene carbon (-OCH ₂ -)
~52	Methyl carbon (-OCH ₃)

Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
~2950-2850	C-H stretch (aliphatic)
~2850-2750	C-H stretch (aldehyde)
~1760	C=O stretch (ester)
~1700	C=O stretch (aldehyde)
~1600, ~1500	C=C stretch (aromatic)
~1250	C-O stretch (ether)
~1150	C-O stretch (ester)

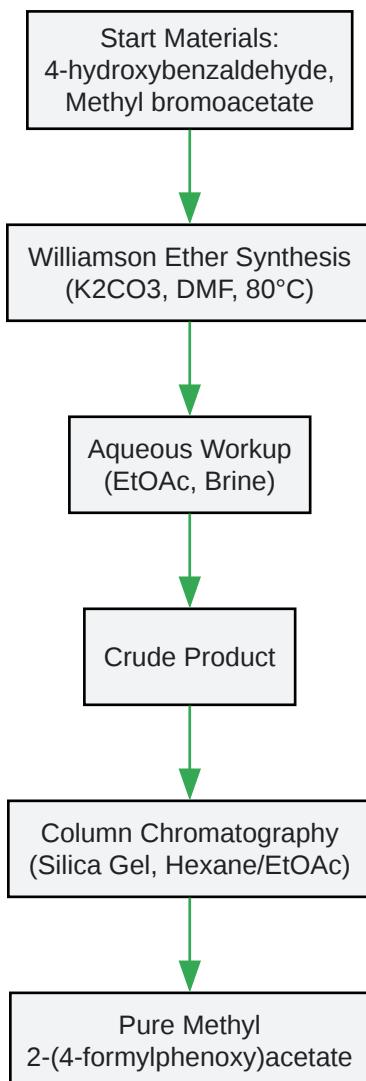
Predicted Mass Spectrometry Data

m/z	Predicted Fragment
194	[M] ⁺ (Molecular ion)
163	[M - OCH ₃] ⁺
135	[M - COOCH ₃] ⁺
121	[C ₇ H ₅ O ₂] ⁺
93	[C ₆ H ₅ O] ⁺

Synthesis and Purification Workflow Diagram

The following diagram outlines the key steps in the synthesis and purification of **Methyl 2-(4-formylphenoxy)acetate**.

Synthesis and Purification Workflow

[Click to download full resolution via product page](#)*Synthesis and Purification Workflow*

This technical guide provides a foundational understanding of the synthesis and structural characterization of **Methyl 2-(4-formylphenoxy)acetate**. Researchers can utilize this information as a starting point for their own experimental work, with the predicted data serving as a valuable reference for spectral interpretation.

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References

- 1. rsc.org [rsc.org]
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